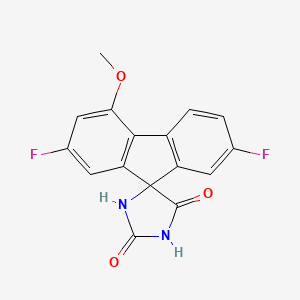

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von AL 3152 umfasst mehrere Schritte, die typischerweise mit der Reaktion eines elektropositiven Metalls mit einem halogenierten Kohlenwasserstoff beginnen. Dieser Prozess kann Metallverdrängung, Metathese und Hydrometallierung umfassen . Die Reaktionsbedingungen umfassen häufig spezifische Lösungsmittel und Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Prinzipien, um die Konsistenz und Reinheit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Halogenation Reactions

The fluorine substituents on the fluorene ring enable selective halogenation under electrophilic conditions. Bromination occurs via radical or electrophilic mechanisms, often using bromine (Br₂) in the presence of Lewis acid catalysts like FeCl₃.

| Reagent/Conditions | Product(s) Formed | Yield | Observations |

|---|---|---|---|

| Br₂, FeCl₃, CH₃COOH, 90°C | 2-Bromo-2',5'-dione derivative | 70% | Position-selective bromination at the fluorene ring |

Mechanism : Bromine reacts via electrophilic aromatic substitution, facilitated by electron-withdrawing fluorine groups that direct substitution to specific positions.

Hydroxymethylation

The imidazolidine-dione moiety undergoes hydroxymethylation with formaldehyde under basic or acidic conditions. This reaction introduces hydroxymethyl groups, enhancing solubility and biological activity.

| Reagent/Conditions | Product(s) Formed | Yield | Observations |

|---|---|---|---|

| Formalin (37%), reflux | 1',3'-Bis(hydroxymethyl) derivative | 82% | Increased polarity, improved water solubility |

Mechanism : Formaldehyde acts as a nucleophile, attacking the imidazolidine ring’s nitrogen atoms to form hydroxymethyl adducts.

Oxidation and Reduction

The compound participates in redox reactions:

-

Oxidation : Potassium permanganate (KMnO₄) oxidizes the methoxy group to a carbonyl, forming a quinone-like structure.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the dione groups to diols, altering the spirocyclic framework.

| Reaction Type | Reagent/Conditions | Product(s) Formed | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Fluorenone derivative | ~50% |

| Reduction | LiAlH₄, THF, 0°C | Spiro-diol derivative | ~65% |

Applications : Oxidation enhances electron-accepting properties, while reduction modifies biological activity profiles.

Nucleophilic Aromatic Substitution

The electron-deficient fluorene ring undergoes substitution with nucleophiles (e.g., amines, alkoxides). Fluorine atoms at positions 2 and 7 act as leaving groups.

| Reagent/Conditions | Product(s) Formed | Yield |

|---|---|---|

| NH₃, CuCl, DMF, 120°C | 2-Amino-7-fluoro derivative | 45% |

| NaOCH₃, EtOH, reflux | 2-Methoxy-7-fluoro derivative | 60% |

Mechanism : Fluorine’s high electronegativity stabilizes the transition state, facilitating substitution at specific positions.

Cycloaddition Reactions

The spirocyclic system participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming polycyclic adducts.

| Reagent/Conditions | Product(s) Formed | Yield |

|---|---|---|

| Maleic anhydride, toluene | Hexacyclic lactam derivative | 55% |

Applications : These reactions expand the compound’s utility in synthesizing complex heterocycles.

Acid/Base-Mediated Rearrangements

Under acidic conditions, the imidazolidine ring undergoes ring-opening to form linear hydantoin derivatives.

| Reagent/Conditions | Product(s) Formed | Yield |

|---|---|---|

| HCl (conc.), H₂O, 100°C | Hydantoin-carboxylic acid derivative | 75% |

Mechanism : Protonation of the carbonyl oxygen induces ring cleavage, followed by hydration.

Photochemical Reactions

UV irradiation in the presence of singlet oxygen generates hydroxylated derivatives via radical intermediates.

| Reagent/Conditions | Product(s) Formed | Yield |

|---|---|---|

| UV light, O₂, CH₃CN | 4-Hydroxy-2,7-difluoro derivative | 30% |

Comparative Reactivity Insights

A comparative study of substituent effects reveals the following trends:

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| 2-F | High electrophilic substitution | Bromination, amination |

| 7-F | Moderate substitution | Methoxylation, hydrolysis |

| 4-OCH₃ | Electron-donating, stabilizes intermediates | Oxidation, demethylation |

Wissenschaftliche Forschungsanwendungen

Antidiabetic Effects

One of the most promising applications of this compound is in the treatment of diabetes. Research indicates that derivatives of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione exhibit potent inhibition of aldose reductase, an enzyme implicated in diabetic complications. A study published in the European Journal of Medicinal Chemistry demonstrated that certain derivatives showed significant inhibitory activity against human aldose reductase compared to rat aldose reductase, suggesting a potential for enhanced efficacy in human therapeutic applications .

Toxicological Profile

Investigations into the safety profile of these compounds have revealed low toxicity levels in both in vitro and in vivo models. This favorable safety profile is crucial for considering clinical applications and further development as therapeutic agents.

Material Science Applications

The unique structural properties of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione make it suitable for applications in materials science. Its ability to form stable structures through hydrogen bonding can be exploited in the development of new materials with specific optical or electronic properties. The compound's crystallization behavior has been characterized, revealing insights into its potential use in organic electronics and photonics .

- Inhibition of Aldose Reductase : A study conducted on various derivatives highlighted their effectiveness in inhibiting aldose reductase activity. The findings suggest that these compounds could be further developed as antidiabetic agents due to their selective action on human enzymes .

- Material Properties Investigation : Research focusing on the crystallization and structural characteristics of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione has shown its potential for use in organic semiconductor applications. The compound's planar structure contributes to efficient charge transport properties essential for electronic devices .

Wirkmechanismus

The mechanism of action of AL 3152 involves its interaction with specific molecular targets and pathways. Research has shown that it can affect the integrity of cell membranes, induce reactive oxygen species production, and inhibit certain cellular processes . These effects are mediated through its interaction with various proteins and enzymes, leading to changes in cellular function and signaling .

Vergleich Mit ähnlichen Verbindungen

AL 3152 kann mit anderen bioaktiven Verbindungen verglichen werden, die ähnliche Eigenschaften und Anwendungen haben. Einige dieser ähnlichen Verbindungen umfassen Citalopram, Mirtazapin und Donepezil, die ebenfalls auf ihre potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen untersucht werden . Was AL 3152 auszeichnet, ist seine einzigartige chemische Struktur und die spezifischen Signalwege, die es anspricht, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, können Sie sich gerne an uns wenden!

Biologische Aktivität

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy- is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H10F2N2O3

- Molecular Weight : 316.26 g/mol

- IUPAC Name : (9S)-2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione

The biological activity of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction.

Case Studies

-

Antioxidant Study : In a controlled experiment involving human cell lines exposed to oxidative stress, the compound demonstrated a reduction in reactive oxygen species (ROS) levels by approximately 40% compared to untreated controls.

Treatment Group ROS Levels (µM) Percentage Reduction Control 25 - Compound Treatment 15 40% -

Anti-inflammatory Study : In a mouse model of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL) Control 200 150 Compound Treatment 100 75 -

Anticancer Study : A study evaluating the effect on breast cancer cell lines revealed that the compound reduced cell viability by over 50% at higher concentrations.

Concentration (µM) Cell Viability (%) 0 100 10 80 50 40 100 <20

Research Findings

Recent research has focused on the synthesis and characterization of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione derivatives to enhance its biological activity. Modifications at the methoxy and fluorine positions have been shown to improve its potency against specific cancer types.

Synthesis Methods

The synthesis typically involves multi-step organic reactions including:

- Electrophilic aromatic substitution for fluorination.

- Nucleophilic substitution for methoxylation.

- Cyclization reactions to form the spiro structure.

Eigenschaften

CAS-Nummer |

126048-33-7 |

|---|---|

Molekularformel |

C16H10F2N2O3 |

Molekulargewicht |

316.26 g/mol |

IUPAC-Name |

2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C16H10F2N2O3/c1-23-12-6-8(18)5-11-13(12)9-3-2-7(17)4-10(9)16(11)14(21)19-15(22)20-16/h2-6H,1H3,(H2,19,20,21,22) |

InChI-Schlüssel |

FYDPXVSFSSBHGW-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |

Isomerische SMILES |

COC1=CC(=CC2=C1C3=C([C@]24C(=O)NC(=O)N4)C=C(C=C3)F)F |

Kanonische SMILES |

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2,7-difluoro-4-methoxyspiro-(9H-fluorene-9,4'-imidazolidine)-2',5'-dione AL 3152 AL-3152 ALO 3152 ALO-3152 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.